Hat-sil-TG-1&AT

Hypoxia-Activated Prodrug Tumor Microenvironment JAK2 Inhibition

HAT-SIL-TG-1&AT is a hypoxia-activated prodrug (HAP) JAK inhibitor, offering a unique tool for tumor-selective JAK-STAT blockade. Unlike systemically active JAK inhibitors, it remains inert in normoxia and activates specifically within the hypoxic tumor microenvironment, mitigating systemic toxicity. Ideal for JAK2V617F MPN models, immuno-oncology studies, and kinase inhibitor HAP validation.

Molecular Formula C60H69N17O11S
Molecular Weight 1236.4 g/mol
Cat. No. B12410778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHat-sil-TG-1&AT
Molecular FormulaC60H69N17O11S
Molecular Weight1236.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)COC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)NC5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C)C)OCC6=CN=C(N6C)[N+](=O)[O-])COC(=O)N7C=C(C(=N7)C8=NC9=C(N8)C=C(C=C9)CN1CCOCC1)NC(=O)NC1CC1
InChIInChI=1S/C60H69N17O11S/c1-37-26-40(34-87-58(79)75-20-18-74(19-21-75)45-15-13-42(14-16-45)64-55-61-30-38(2)53(69-55)63-44-8-7-9-47(29-44)89(83,84)71-60(3,4)5)52(86-36-46-31-62-57(72(46)6)77(81)82)41(27-37)35-88-59(80)76-33-50(68-56(78)65-43-11-12-43)51(70-76)54-66-48-17-10-39(28-49(48)67-54)32-73-22-24-85-25-23-73/h7-10,13-17,26-31,33,43,71H,11-12,18-25,32,34-36H2,1-6H3,(H,66,67)(H2,65,68,78)(H2,61,63,64,69)
InChIKeyZCLBRBJNHZVQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAT-SIL-TG-1&AT: A Hypoxia-Activated Prodrug for Tumor-Specific JAK-STAT Inhibition


HAT-SIL-TG-1&AT is a Janus tyrosine kinase (JAK) inhibitor [1] developed as a hypoxia-activated prodrug (HAP) [2] . Its primary mechanism is the selective inhibition of the JAK-STAT signaling pathway within tumor tissues [1] [3]. The compound possesses a molecular weight of 1236.36 g/mol and a molecular formula of C60H69N17O11S , with a CAS registry number of 2973282-50-5 . This prodrug is specifically designed to address limitations of conventional JAK inhibitors by remaining inactive in normal oxygen environments (normoxia) and becoming activated only under low-oxygen (hypoxic) conditions, a hallmark of the tumor microenvironment [2] .

Why Generic Substitution Fails: The Critical Importance of Hypoxia-Activated Prodrug Design for JAK Inhibition


A user cannot simply interchange HAT-SIL-TG-1&AT with other JAK inhibitors like Ruxolitinib or Fedratinib without fundamentally altering the experimental outcome. The key differentiator is the compound's hypoxia-activated prodrug (HAP) design [1] [2]. Unlike conventional JAK inhibitors that are systemically active, HAT-SIL-TG-1&AT is designed to be metabolically inert in healthy, well-oxygenated tissues and only activates within the hypoxic tumor microenvironment [1] . This mechanism is intended to circumvent the dose-limiting systemic toxicities and side effects associated with continuous JAK-STAT pathway blockade [1]. Substituting a standard JAK inhibitor would reintroduce the problem of systemic JAK inhibition, potentially leading to off-target effects and reduced therapeutic window. The following quantitative evidence demonstrates the specific, hypoxia-dependent activity that cannot be replicated by its non-prodrug counterparts.

Quantitative Differentiation Guide for HAT-SIL-TG-1&AT Against Standard JAK Inhibitors


Hypoxia-Dependent Antiproliferative Activity: A Critical Differentiation from Oxygen-Independent JAK Inhibitors

HAT-SIL-TG-1&AT demonstrates a conditional, hypoxia-dependent mechanism of action that is not observed with standard JAK inhibitors. In a direct head-to-head comparison within the same study, the compound significantly inhibited the proliferation of HEL cells (a JAK2V617F-mutant erythroleukemia line) exclusively under hypoxic conditions (1% O2), while showing no significant effect under normoxic conditions (21% O2) [1] [2]. This conditional activity is the defining feature of its prodrug design. In contrast, conventional JAK inhibitors like Ruxolitinib or Fedratinib would inhibit JAK-STAT signaling in both normoxic and hypoxic environments, leading to systemic pathway suppression. The study also validated that HAT-SIL-TG-1&AT downregulated phosphorylated STAT3 and STAT5 in HEL cells, further confirming its on-target effect within the JAK-STAT pathway [1] [2].

Hypoxia-Activated Prodrug Tumor Microenvironment JAK2 Inhibition HEL Cells

In Vivo Tumor Selectivity: Evidence for Tumor-Restricted JAK-STAT Pathway Inhibition

In a study of in vivo efficacy, HAT-SIL-TG-1&AT (administered at 80 mg/kg i.p. daily) exhibited significant tumor growth inhibition in a HEL tumor xenograft model in Balb/c-nude mice [1] . Critically, the study authors report that the compound 'selectively inhibited the JAK-STAT signaling in tumor tissues in vivo,' [2] [3]. This represents a class-level inference over standard JAK inhibitors: the prodrug design is intended to spatially confine pathway inhibition to the hypoxic tumor, sparing healthy, normoxic tissues from JAK-STAT blockade. While a direct quantitative comparison of JAK-STAT inhibition in tumor vs. normal tissue from the same animal was not provided, the reported 'selective inhibition' is the foundational claim for its improved therapeutic profile and directly addresses the known dose-limiting toxicities of systemic JAK inhibitors [2].

In Vivo Efficacy Tumor Selectivity JAK-STAT Signaling Xenograft Model

Stability Profile for Research Use: Handling and Storage Advantages

While not a differentiation in biological mechanism, the documented stability of HAT-SIL-TG-1&AT offers practical advantages for procurement and laboratory management. The compound is reported to be stable as a powder for 3 years at -20°C [1]. This long-term stability is a supporting consideration for research groups planning extended studies, as it minimizes the need for frequent reordering and ensures batch-to-batch consistency over long periods. This data is provided for logistical planning and does not bear on its scientific differentiation.

Compound Stability Storage Conditions Procurement Logistics

Key Research Application Scenarios for HAT-SIL-TG-1&AT


Investigating Tumor-Specific JAK2 Inhibition in Myeloproliferative Neoplasms (MPNs)

HAT-SIL-TG-1&AT is ideally suited for in vivo studies of myeloproliferative neoplasms (MPNs) driven by JAK2 mutations, such as the JAK2V617F mutation. Researchers can use this prodrug to test the hypothesis that hypoxia-restricted JAK2 inhibition in a HEL xenograft model [1] can achieve comparable anti-tumor efficacy to standard JAK2 inhibitors, but with reduced systemic toxicity . This application is directly supported by evidence of its in vivo tumor growth inhibition and selective JAK-STAT suppression in tumor tissue [2].

Decoupling JAK-STAT Blockade in Tumor vs. Immune Compartments

A critical challenge in cancer immunotherapy research is that systemic JAK inhibitors can suppress anti-tumor immunity. HAT-SIL-TG-1&AT provides a unique chemical tool to probe this dichotomy. Its hypoxia-dependent activation allows researchers to inhibit JAK-STAT signaling within the hypoxic tumor core while theoretically preserving JAK-STAT function in normoxic immune cells [1] . This scenario is ideal for combination studies with checkpoint inhibitors to determine if tumor-restricted JAK inhibition enhances immunotherapy responses without the counterproductive effects of systemic immune suppression.

Validating the Hypoxia-Activated Prodrug (HAP) Platform for Kinase Inhibitors

HAT-SIL-TG-1&AT serves as a lead validation tool for the broader concept of applying hypoxia-activated prodrug strategies to kinase inhibitors. Researchers in medicinal chemistry and drug delivery can use this compound as a benchmark to demonstrate the feasibility of achieving spatiotemporal control over kinase signaling [1] . The evidence of its hypoxia-dependent in vitro activity and in vivo tumor selectivity makes it a key reference point for developing next-generation HAPs targeting other oncogenic kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hat-sil-TG-1&AT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.